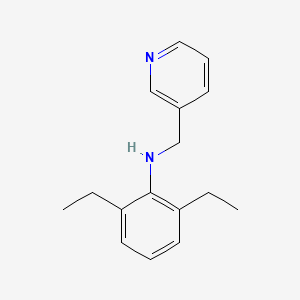

3-(2,6-Diethylphenylaminomethyl)pyridine

Descripción

3-(2,6-Diethylphenylaminomethyl)pyridine is a pyridine derivative featuring a 2,6-diethylphenylaminomethyl substituent at the 3-position of the pyridine ring. This compound, also known as N-(2,6-diethylphenyl)-3-pyridinemethanamine (CAS synonym: SCHEMBL10561267), is structurally characterized by the presence of two ethyl groups on the phenyl ring and a methylamine bridge connecting the phenyl and pyridine moieties .

Propiedades

Fórmula molecular |

C16H20N2 |

|---|---|

Peso molecular |

240.34 g/mol |

Nombre IUPAC |

2,6-diethyl-N-(pyridin-3-ylmethyl)aniline |

InChI |

InChI=1S/C16H20N2/c1-3-14-8-5-9-15(4-2)16(14)18-12-13-7-6-10-17-11-13/h5-11,18H,3-4,12H2,1-2H3 |

Clave InChI |

ASDWQIXEHGIXAJ-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(C(=CC=C1)CC)NCC2=CN=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine (Pybox)

- Structure: Pybox contains two chiral oxazoline rings at the 2- and 6-positions of the pyridine, contrasting with the aminomethyl-phenyl group in the target compound .

- Electronic Effects: The oxazoline rings in Pybox act as strong σ-donors, enhancing its ability to stabilize transition metals in high oxidation states. In contrast, the aminomethyl group in 3-(2,6-diethylphenylaminomethyl)pyridine likely provides moderate electron donation, with steric bulk from the diethylphenyl group .

- Applications : Pybox is widely used in asymmetric catalysis, such as copper-catalyzed enantioselective arylations , whereas the target compound’s catalytic roles remain unexplored in the literature reviewed.

3-Amino-2,6-dimethylpyridine

- Structure: This derivative has amino and methyl groups at the 3-, 2-, and 6-positions, lacking the extended phenylaminomethyl moiety .

- Electronic Effects: The amino group is more electron-donating than the aminomethyl bridge, but the absence of a phenyl ring reduces steric hindrance.

Table 1: Structural and Electronic Comparison

Thermal and Catalytic Behavior

- Pybox and Py-ox : Differential scanning calorimetry (DSC) reveals distinct thermal profiles, with Py-ox showing a melting range of 54.6–60.0°C . Pybox’s higher thermal stability (>200°C) correlates with its rigid oxazoline-metal coordination .

- 3-(2,6-Diethylphenylaminomethyl)pyridine: No thermal data is available, but the diethylphenyl group may lower melting points compared to Pybox due to reduced crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.